![molecular formula C21H21ClFN3O2 B1651264 1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one CAS No. 1251551-07-1](/img/structure/B1651264.png)
1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a piperidine ring fused with a quinazoline ring, along with a chlorophenyl and fluoro substituent, making it a molecule of interest in various fields of research.
準備方法
The synthesis of 1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one involves multiple steps, typically starting with the preparation of the piperidine and quinazoline precursors. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols or reducing other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and pressures.
Major Products: The major products depend on the type of reaction, such as alcohols from reduction, carboxylic acids from oxidation, and substituted derivatives from nucleophilic substitution.
科学的研究の応用
1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and substituents play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
類似化合物との比較
Similar compounds include other spiro derivatives and quinazoline-based molecules. Compared to these, 1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one is unique due to its specific substituents and spiro linkage, which confer distinct chemical and biological properties. Some similar compounds are:
- Spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one derivatives
- Quinazoline-based inhibitors
- Chlorophenyl-substituted spiro compounds
特性
CAS番号 |
1251551-07-1 |
|---|---|
分子式 |
C21H21ClFN3O2 |
分子量 |
401.9 |
IUPAC名 |
1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C21H21ClFN3O2/c1-25-18-13-16(23)6-7-17(18)20(28)24-21(25)8-10-26(11-9-21)19(27)12-14-2-4-15(22)5-3-14/h2-7,13H,8-12H2,1H3,(H,24,28) |
InChIキー |
RQTBHRWCNKBFCD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
正規SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


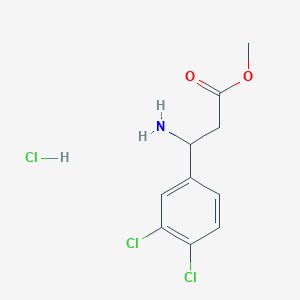
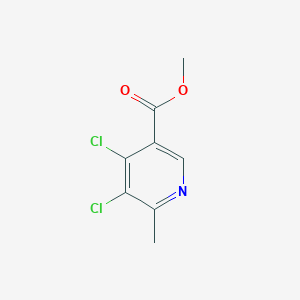
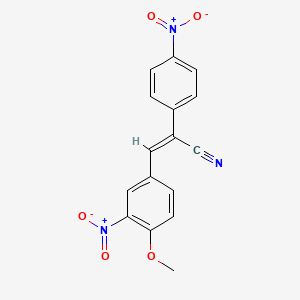
![1-[1-(2,4-difluorophenyl)ethyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B1651186.png)
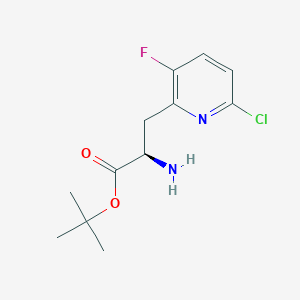
![1-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B1651192.png)
![N-[1-butyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B1651193.png)
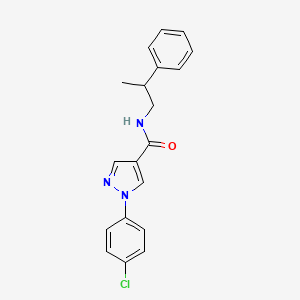
![N-(4-chlorophenyl)-2-[5-(isobutyrylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]butanamide](/img/structure/B1651195.png)
![4-[3-(3-methylbenzyl)-2-oxotetrahydropyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1651197.png)
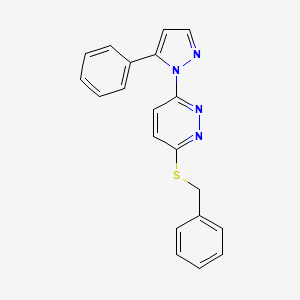
![2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1651201.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B1651202.png)
![N-[1,4-dimethyl-7-(4-methylpiperidin-1-yl)-2,3-dioxoquinoxalin-6-yl]-2-ethoxybenzamide](/img/structure/B1651203.png)
